Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate
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Description
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate is a useful research compound. Its molecular formula is C13H12BrNO4 and its molecular weight is 326.14 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C15H14BrN\O3
- Molecular Weight : 326.14 g/mol
- Structural Features :
- A bromine atom at the 3rd position
- A methylcarbamoyl group at the 7th position
- An ethyl ester at the 5th position of the benzofuran ring
This unique combination of substituents enhances its reactivity and potential biological activity, making it a versatile intermediate for synthesizing more complex organic molecules .
Antimicrobial Activity
Benzofuran derivatives, including this compound, have been studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, a related compound, 3-bromo-7-(methylcarbamoyl)benzofuran-5-carboxylic acid, demonstrated notable antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer properties of benzofuran derivatives have been widely documented. Studies suggest that this compound may induce apoptosis in cancer cells by activating specific pathways. For example, compounds in this class have been shown to increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent cell death .
Case Study: Induction of Apoptosis
A study involving various benzofuran derivatives highlighted their ability to induce apoptosis in K562 leukemia cells. The findings indicated that these compounds could significantly increase the activity of caspases, which are critical for the apoptotic process. Specifically, after exposure to certain derivatives, caspase activity increased markedly over time, suggesting a strong pro-apoptotic effect .
Compound | IC50 (µM) | Apoptosis Induction | Mechanism |
---|---|---|---|
This compound | TBD | Yes | ROS Generation |
Compound X | 50 | Yes | Caspase Activation |
Compound Y | 30 | No | N/A |
Antiviral Activity
Emerging research also points to the antiviral potential of benzofuran derivatives. In particular, studies have evaluated their efficacy against SARS-CoV-2 by assessing binding affinities to key viral proteins. Preliminary molecular docking studies suggest that certain synthesized derivatives exhibit strong binding affinities to viral proteases, indicating potential as antiviral agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or pathogen survival.
- ROS Generation : Increased ROS levels can lead to oxidative stress, contributing to cell death in cancerous cells.
- Caspase Activation : Activation of caspases is crucial for executing the apoptotic program in cells.
Properties
Molecular Formula |
C13H12BrNO4 |
---|---|
Molecular Weight |
326.14 g/mol |
IUPAC Name |
ethyl 3-bromo-7-(methylcarbamoyl)-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C13H12BrNO4/c1-3-18-13(17)7-4-8-10(14)6-19-11(8)9(5-7)12(16)15-2/h4-6H,3H2,1-2H3,(H,15,16) |
InChI Key |
SSHXJGMHXASZMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)C(=O)NC)OC=C2Br |
Origin of Product |
United States |
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